

# Application Note: UV-Vis Spectroscopy of cis- and trans-Bis(oxalato)diaquachromate(III)

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## Compound of Interest

Compound Name: *Bis(oxalato)chromate(III)*

Cat. No.: B094627

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## Abstract

This document provides a detailed protocol for the synthesis and characterization of the geometric isomers, cis- and trans-potassium bis(oxalato)diaquachromate(III), using UV-Visible (UV-Vis) spectroscopy. The distinct spectral properties of these isomers allow for their unambiguous identification and the study of their isomerization in solution. This note is intended for researchers in inorganic chemistry, materials science, and drug development who utilize coordination complexes.

## Introduction

The bis(oxalato)diaquachromate(III) anion,  $[\text{Cr}(\text{C}_2\text{O}_4)_2(\text{H}_2\text{O})_2]^-$ , is a classic example of a coordination complex that exhibits geometric isomerism. The arrangement of the two bidentate oxalate ligands and two monodentate aqua ligands around the central chromium(III) ion can result in either a cis or a trans configuration. The Cr(III) center, with a  $d^3$  electron configuration, forms kinetically inert octahedral complexes, making the isolation and study of these isomers feasible.

UV-Vis spectroscopy is a powerful and accessible technique for distinguishing between these isomers. The electronic transitions within the d-orbitals of the chromium(III) ion are sensitive to the ligand field environment, which differs between the cis ( $C_{2v}$  symmetry) and trans ( $D_{2h}$  symmetry) isomers. These differences manifest as variations in the positions ( $\lambda_{\text{max}}$ ) and intensities (molar absorptivity,  $\epsilon$ ) of the absorption bands. Computational and experimental

studies have shown that the cis-isomer is thermodynamically more stable than the trans-isomer.[1][2]

This application note details the synthetic procedures for both isomers and the subsequent analysis using UV-Vis spectroscopy, providing a clear framework for their characterization.

## Theoretical Background: Electronic Transitions

Chromium(III) is a  $d^3$  metal ion. In a perfectly octahedral ( $O_h$ ) ligand field, the five d-orbitals split into a lower-energy  $t_{2g}$  set and a higher-energy  $e_g$  set. The ground electronic state of a  $d^3$  ion in an octahedral field is  $^4A_{2g}$ . According to the Tanabe-Sugano diagram for a  $d^3$  ion, two spin-allowed d-d transitions are expected in the visible region of the spectrum. These correspond to the excitation of an electron from the  $t_{2g}$  orbitals to the  $e_g$  orbitals:

- $^4A_{2g} \rightarrow ^4T_{2g}$  (lowest energy transition)
- $^4A_{2g} \rightarrow ^4T_{1g}(F)$

In the  $[\text{Cr}(\text{C}_2\text{O}_4)_2(\text{H}_2\text{O})_2]^-$  complexes, the replacement of two aqua ligands in a  $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$ -like environment with two oxalate ligands lowers the symmetry from  $O_h$ . This reduction in symmetry can lead to the further splitting of the T states, potentially resulting in more complex spectra. However, typically two main absorption bands are still observed, corresponding to the transitions to the split levels of the  $^4T_{2g}$  and  $^4T_{1g}$  states.[3] The difference in symmetry between the cis and trans isomers leads to subtle but measurable differences in their UV-Vis spectra.[2]

## Experimental Protocols

### Synthesis of trans- $\text{K}[\text{Cr}(\text{C}_2\text{O}_4)_2(\text{H}_2\text{O})_2] \cdot 3\text{H}_2\text{O}$

The trans isomer is less soluble than the cis isomer and can be isolated by fractional crystallization.[4]

Materials:

- Oxalic acid dihydrate ( $\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ ): 12 g
- Potassium dichromate ( $\text{K}_2\text{Cr}_2\text{O}_7$ ): 4 g

- Distilled water

- Ethanol

Procedure:

- In a 300 mL beaker, dissolve 12 g of oxalic acid dihydrate in a minimal amount of boiling distilled water.[\[4\]](#)
- In a separate beaker, dissolve 4 g of potassium dichromate in a small amount of hot distilled water.[\[4\]](#)
- Carefully and slowly add the hot potassium dichromate solution to the boiling oxalic acid solution while stirring. The reaction is vigorous and will evolve gas ( $\text{CO}_2$ ). Cover the beaker with a watch glass to prevent loss of material due to splashing.[\[4\]](#)
- After the reaction subsides, concentrate the resulting deep-colored solution by boiling it down to about half of its original volume.
- Allow the solution to cool slowly to room temperature. The less soluble trans isomer will crystallize. For optimal crystal formation, the solution can be left undisturbed for 24-48 hours.[\[5\]](#)
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold distilled water, followed by ethanol, to remove any soluble impurities (including the cis isomer).[\[4\]](#)
- Dry the dark green-gray crystals in air.

## Synthesis of $\text{cis-K}[\text{Cr}(\text{C}_2\text{O}_4)_2(\text{H}_2\text{O})_2] \cdot 2\text{H}_2\text{O}$

The cis isomer is prepared under conditions that favor its formation and is then precipitated.[\[6\]](#)

Materials:

- Oxalic acid dihydrate ( $\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ ): 12 g

- Potassium dichromate ( $K_2Cr_2O_7$ ): 4 g
- Distilled water
- 95% Ethanol

#### Procedure:

- In a clean, dry evaporating dish or mortar, thoroughly grind together 12 g of oxalic acid dihydrate and 4 g of potassium dichromate.[1]
- Add a single drop of water to the center of the mixture to initiate the reaction. Cover the dish with a watch glass.[1]
- A vigorous reaction will occur, often with frothing, as  $CO_2$  and water vapor are evolved. The mixture will liquefy and become a deep-colored, viscous liquid.[5]
- Once the reaction has completed, allow the mixture to cool slightly.
- Add approximately 20 mL of 95% ethanol and triturate the thick liquid with a spatula until a solid product forms.[1][6]
- Collect the solid product by vacuum filtration.
- Wash the crystals with 95% ethanol and allow them to air dry. The product should be very dark, almost black crystals.

## UV-Vis Spectroscopic Analysis

#### Instrumentation:

- A double-beam UV-Vis spectrophotometer
- Quartz or glass cuvettes with a 1 cm path length

#### Procedure:

- Prepare aqueous solutions of both the cis and trans isomers with a known concentration (e.g., in the range of 0.005 to 0.01 M).

- Record the UV-Vis spectrum for each isomer over a wavelength range of 300 nm to 700 nm, using distilled water as the reference.
- Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) for the two prominent d-d transition bands.
- If the molar concentration is accurately known, calculate the molar absorptivity ( $\epsilon$ ) at each  $\lambda_{\text{max}}$  using the Beer-Lambert Law ( $A = \epsilon cl$ ).
- Isomerization Study (Optional): The conversion of the less stable trans isomer to the more stable cis isomer in solution can be monitored. Record the spectrum of a freshly prepared solution of the trans isomer over time. The absorbance changes, particularly around 415 nm, can be used to study the kinetics of the isomerization process.[\[1\]](#)[\[2\]](#)

## Data Presentation

The UV-Vis spectral data for the cis- and trans-bis(oxalato)diaquachromate(III) complexes are summarized below. While both isomers exhibit two primary d-d transition bands, there are distinct differences in their absorption maxima and intensities.

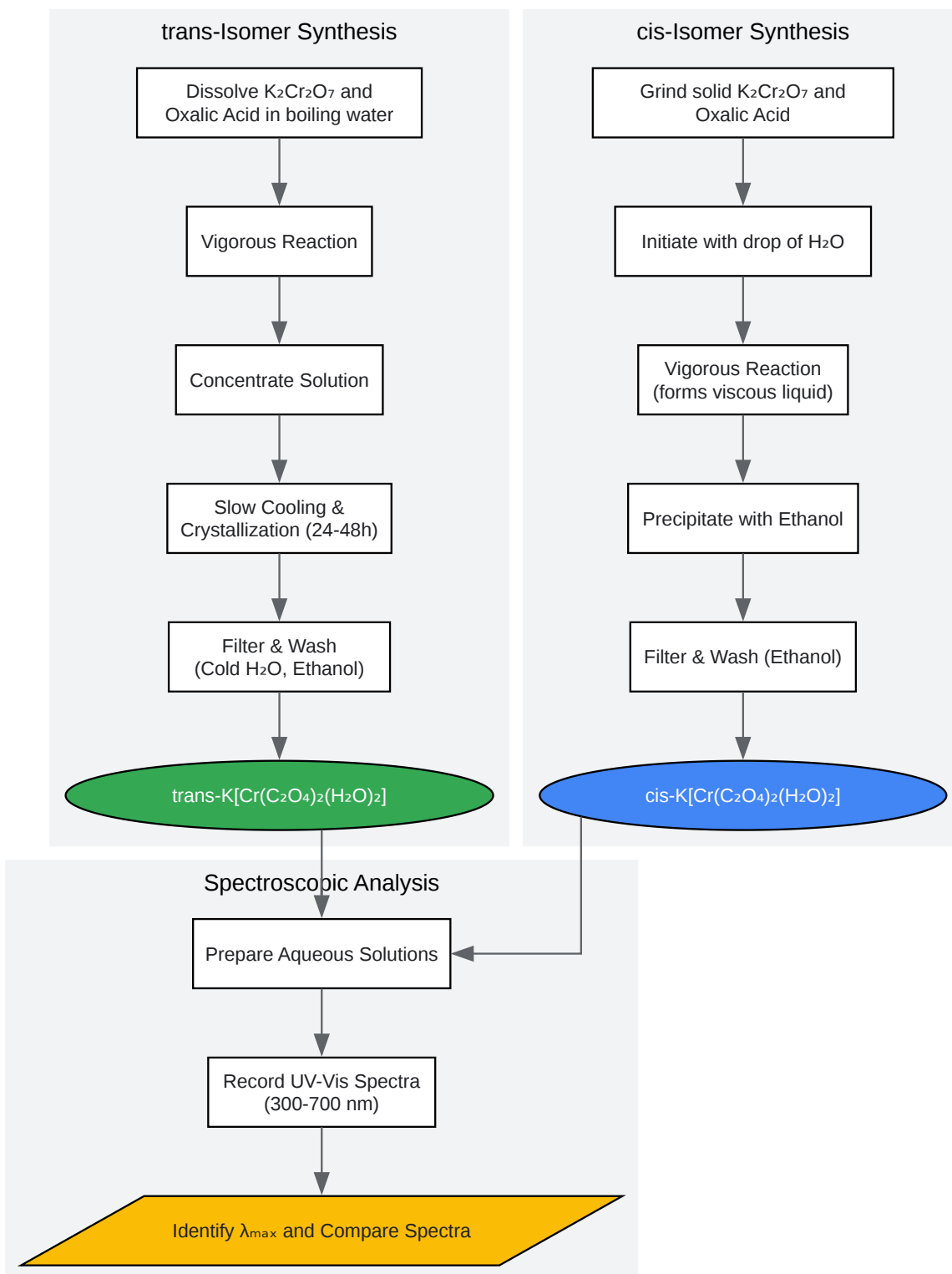
Isomer	$\lambda_{\text{max}1}$ (nm) ( ${}^4A_{2g} \rightarrow {}^4T_{2g}$ )	$\lambda_{\text{max}2}$ (nm) ( ${}^4A_{2g} \rightarrow {}^4T_{1g}$ )	Qualitative Molar Absorptivity ( $\epsilon$ )
trans- $K[Cr(C_2O_4)_2(H_2O)_2]$	~560 - 564	~415 - 416	Lower than cis isomer
cis- $K[Cr(C_2O_4)_2(H_2O)_2]$	~560	~415	Higher than trans isomer

Table 1: Summary of UV-Vis Spectral Data.  
Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)  
[\[3\]](#)

Note: The cis isomer is reported to absorb more strongly than the trans isomer, and its absorption peaks may be slightly shifted to longer wavelengths (a red shift).[\[2\]](#)

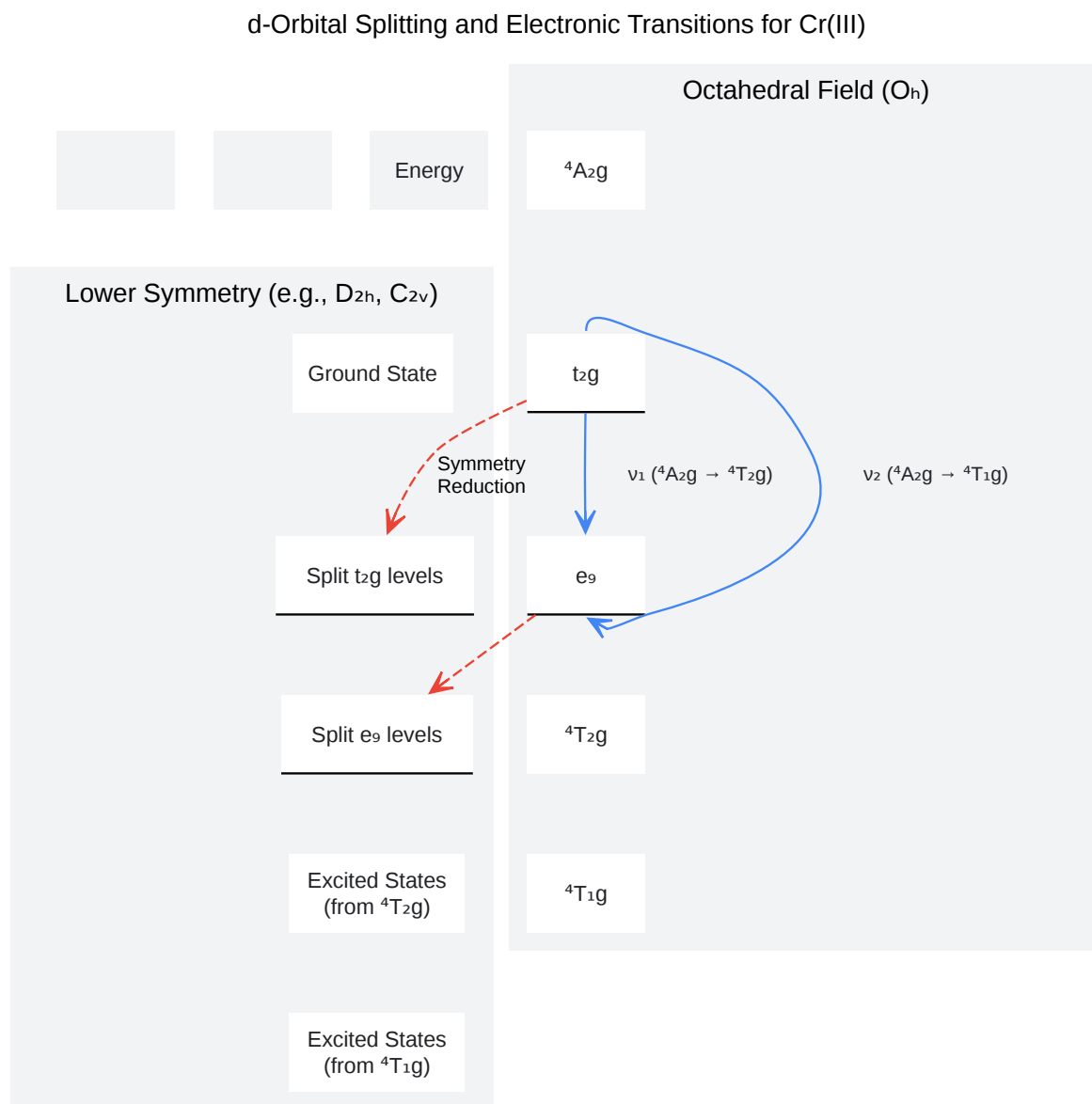
## Visualizations

### Experimental Workflow for Synthesis and Analysis



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Caption: Synthesis and analysis workflow for geometric isomers.



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- To cite this document: BenchChem. [Application Note: UV-Vis Spectroscopy of cis- and trans-Bis(oxalato)diaquachromate(III)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094627#uv-vis-spectroscopy-of-cis-and-trans-bis-oxalato-chromate-iii]

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